molecular formula C20H22N2O4S2 B2837453 N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448043-37-5

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2837453
CAS No.: 1448043-37-5
M. Wt: 418.53
InChI Key: OFLJUYGRHZPZNL-UHFFFAOYSA-N
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Description

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

The synthesis and characterization of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involve complex chemical reactions, including those related to heteroaromatic decarboxylative Claisen rearrangement. This process facilitates the transformation of furan-2-ylmethyl, thien-2-ylmethyl, and other related compounds into their corresponding heteroaromatic products. Such reactions are pivotal for creating substances with potential applicability in various scientific fields, demonstrating the chemical's versatility in synthesis processes (Craig et al., 2005).

Antimicrobial Applications

Research has also explored the antimicrobial potential of compounds related to this compound. For instance, the synthesis, characterization, and evaluation of antimicrobial activity of some Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have been investigated, indicating the compound's utility in developing new antimicrobial agents (Arora et al., 2013).

Catalysis and Synthesis Techniques

The compound's utility extends into catalysis and synthesis techniques, as demonstrated by the DBU mediated efficient synthesis of new N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides. This showcases advanced methods for creating structurally complex and potentially biologically active compounds, underscoring the importance of the chemical in facilitating innovative synthetic approaches (Raju et al., 2022).

Drug Development and Pharmacological Evaluation

In drug development, the pharmacological evaluation of compounds related to this compound has led to the identification of potent inhibitors with potential therapeutic applications. Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, for example, reveal insights into designing more effective and soluble drugs targeting specific enzymes or pathways, highlighting the compound's relevance in medicinal chemistry (Shukla et al., 2012).

Properties

IUPAC Name

N-[4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-15-12-18(21-16(2)23)5-6-20(15)28(24,25)22(13-17-8-10-26-14-17)9-7-19-4-3-11-27-19/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLJUYGRHZPZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.